Prunetin

Catalog No.
S625885
CAS No.
552-59-0
M.F
C16H12O5
M. Wt
284.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prunetin

CAS Number

552-59-0

Product Name

Prunetin

IUPAC Name

5-hydroxy-3-(4-hydroxyphenyl)-7-methoxychromen-4-one

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

InChI

InChI=1S/C16H12O5/c1-20-11-6-13(18)15-14(7-11)21-8-12(16(15)19)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3

InChI Key

KQMVAGISDHMXJJ-UHFFFAOYSA-N

Synonyms

5,4'-dihydroxy-7-methoxyisoflavone, prunetin

Canonical SMILES

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O

Prunetin is an O-methylated isoflavone, specifically classified as 4',5-dihydroxy-7-methoxyisoflavone. It was first isolated from the bark of Prunus emarginata (Oregon cherry) by Finnemore in 1910. This compound exhibits a range of biological activities and has garnered interest due to its potential health benefits, particularly in cardiovascular health and as a phytoestrogen .

Prunetin's mechanism of action varies depending on the biological context. Here are some examples:

  • Anti-inflammatory Activity: Prunetin may suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by inhibiting enzymes involved in their synthesis [].
  • Anti-cancer Activity: Studies suggest Prunetin can induce cell death in cancer cells through mechanisms yet to be fully elucidated [].
  • Estrogenic and Anti-estrogenic Effects: Prunetin exhibits weak estrogenic activity at low concentrations and anti-estrogenic activity at higher concentrations, suggesting complex interactions with estrogen receptors [].

Anti-cancer potential against various types of cancer

Studies suggest Prunetin exhibits anti-cancer effects against various cancer types, including:

  • Gastric cancer: Research indicates Prunetin induces cell death in gastric cancer cells through a process called necroptosis. This process involves the activation of specific proteins leading to the controlled destruction of cancer cells. [Investigation on the cellular mechanism of Prunetin evidenced through next generation sequencing and bioinformatic approaches against gastric cancer | Scientific Reports - Nature Journal, ]
  • Hepatocellular carcinoma: Studies suggest Prunetin may suppress the growth and proliferation of liver cancer cells by regulating specific signaling pathways. [The Potential Therapeutic Properties of Prunetin against Human Health Complications: A Review of Medicinal Importance and Pharmacological Activities - PubMed Central, ]
  • Other cancers: Preliminary research suggests Prunetin may also possess anti-cancer properties against other types of cancer, such as urinary bladder cancer, ovarian cancer, and human airway cancer. However, further research is needed to confirm these findings. [The Potential Therapeutic Properties of Prunetin against Human Health Complications: A Review of Medicinal Importance and Pharmacological Activities - PubMed Central, ]

Mechanism of action: Unveiling the cellular pathways

Understanding the mechanisms by which Prunetin exerts its anti-cancer effects is crucial for developing effective therapeutic strategies. Research suggests that Prunetin may target various cellular pathways involved in cancer development and progression, including:

  • Induction of necroptosis: As mentioned earlier, Prunetin may induce necroptosis, a form of programmed cell death, in cancer cells. [Investigation on the cellular mechanism of Prunetin evidenced through next generation sequencing and bioinformatic approaches against gastric cancer | Scientific Reports - Nature Journal, ]
  • Modulation of signaling pathways: Prunetin may regulate various signaling pathways involved in cancer cell proliferation, survival, and migration. These include pathways like NF-κB, PI3K/Akt, and MAPK. [The Potential Therapeutic Properties of Prunetin against Human Health Complications: A Review of Medicinal Importance and Pharmacological Activities - PubMed Central, ]
  • Antioxidant and anti-inflammatory properties: Prunetin exhibits antioxidant and anti-inflammatory properties, which may contribute to its anti-cancer effects by reducing oxidative stress and inflammation, both of which are linked to cancer development. [The Potential Therapeutic Properties of Prunetin against Human Health Complications: A Review of Medicinal Importance and Pharmacological Activities - PubMed Central, ]
Typical of flavonoids, including:

  • Oxidative Rearrangement: A key reaction in its semisynthesis involves thallium(III) nitrate-mediated oxidative rearrangement from a precursor formed through chemoenzymatic sequential deacetylation .
  • Hydroxylation: The methoxy group at position 7 can be replaced or modified through hydroxylation reactions, influencing its biological activity .
  • Glycosylation: Prunetin can form glycosides, such as 8-C-glucosyl prunetin, which may alter its solubility and bioactivity .

Prunetin exhibits several notable biological activities:

  • Cardiovascular Effects: It has been shown to lower blood pressure in spontaneously hypertensive rats and relax isolated rat aortic rings via calcium channel blockade mechanisms in vascular smooth muscle .
  • Inhibition of Enzymes: Prunetin acts as an allosteric inhibitor of human liver aldehyde dehydrogenase, which may have implications for drug metabolism and detoxification processes .
  • Antifungal Activity: It has been identified as an attractant for Aphanomyces euteiches zoospores, indicating potential applications in agricultural pest management .

Prunetin can be synthesized through several methods:

  • Semisynthesis from Naringenin:
    • Involves eight steps with a total yield of approximately 26%. The process includes chemoenzymatic reactions and oxidative rearrangements to produce prunetin from naringenin .
  • Direct Chemical Synthesis:
    • Various synthetic routes have been explored, including the use of aluminum chloride in nitrobenzene to facilitate the formation of isoflavone structures .
  • Natural Extraction:
    • Isolation from plant sources such as Prunus emarginata or Dalbergia hainanensis where it occurs naturally .

Research on prunetin's interactions includes:

  • Enzyme Interactions: Studies have demonstrated its role as an inhibitor of aldehyde dehydrogenase, which could affect the metabolism of various substances within the body .
  • Calcium Channel Blockade: Investigations into its mechanism of action reveal that prunetin influences calcium channels, contributing to its vasodilatory effects .

Prunetin shares structural and functional characteristics with other isoflavones. Here are some similar compounds:

Compound NameStructure TypeUnique Features
GenisteinIsoflavoneKnown for strong estrogenic activity
DaidzeinIsoflavoneCommonly found in soy products; also acts as a phytoestrogen
Biochanin AIsoflavoneExhibits anti-inflammatory properties
FormononetinIsoflavonePotential anti-cancer effects

Uniqueness of Prunetin

Prunetin's uniqueness lies in its specific methoxy substitution at position 7, which differentiates it from other isoflavones like genistein and daidzein. This modification not only influences its solubility but also enhances certain biological activities, such as its ability to act as an allosteric inhibitor of specific enzymes and its unique cardiovascular effects .

Physical Description

Solid

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

284.06847348 g/mol

Monoisotopic Mass

284.06847348 g/mol

Heavy Atom Count

21

Melting Point

246 - 248 °C

UNII

1TG4H5H11J

Other CAS

552-59-0

Metabolism Metabolites

Prunetin has known human metabolites that include 3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-5-yl]oxyoxane-2-carboxylic acid.

Wikipedia

Prunetin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]

Dates

Modify: 2023-08-15

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